N(1)-Acetylnorspermidine

Descripción general

Descripción

N(1)-Acetylnorspermidine is a polyamine derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. Polyamines like this compound play crucial roles in cellular functions, including DNA stabilization, protein synthesis, and cell growth. This compound is particularly notable for its structural similarity to other biologically significant polyamines, which makes it a valuable subject of study in biochemistry and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N(1)-Acetylnorspermidine typically involves the acetylation of norspermidine. One common method includes reacting norspermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and minimize by-products. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: N(1)-Acetylnorspermidine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted polyamines.

Aplicaciones Científicas De Investigación

Biochemical Role and Identification

N(1)-Acetylnorspermidine was first identified in Vibrio parahaemolyticus, where it plays a significant role in cellular growth and metabolism. The compound is formed through the acetylation of norspermidine, catalyzed by acetyltransferases, particularly during the exponential growth phase of the bacterium. This indicates that this compound may be crucial for regulating growth processes in certain microorganisms .

Antimicrobial Activity

Recent studies have indicated that nitrogen-containing compounds, including derivatives of this compound, exhibit antimicrobial properties. For example, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cancer Research

This compound's role in cell proliferation and differentiation positions it as a candidate for cancer research. Polyamines are known to influence cell growth, and their derivatives can modulate cellular pathways involved in tumor progression. Investigating the specific roles of this compound could lead to novel therapeutic strategies for cancer treatment.

Case Study on Vibrio parahaemolyticus

A study conducted on Vibrio parahaemolyticus demonstrated that the concentration of this compound peaked four hours post-inoculation, correlating with rapid cell division. This finding suggests that manipulating levels of this compound could provide insights into controlling bacterial growth in food safety applications .

Clinical Applications

While direct clinical applications of this compound are still under investigation, its structural analogs have been explored for therapeutic uses. For instance, nitrogen-containing heterocycles have shown promise in treating various diseases due to their ability to interact with biological targets effectively . Future research may expand on these findings to explore how this compound can be utilized in drug development.

Comparative Data Table

| Compound | Source | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Vibrio parahaemolyticus | Cell growth regulation | Antimicrobial agents, Cancer therapy |

| Norspermidine | Various bacteria | Polyamine synthesis | Cell proliferation studies |

| Acetylated derivatives | Synthetic | Antimicrobial | Drug development |

Mecanismo De Acción

The mechanism of action of N(1)-Acetylnorspermidine involves its interaction with cellular components such as DNA, RNA, and proteins. It can stabilize DNA structures, enhance protein synthesis, and promote cell growth. The compound exerts its effects by binding to negatively charged molecules, thereby influencing various biochemical pathways. Key molecular targets include nucleic acids and enzymes involved in polyamine metabolism.

Comparación Con Compuestos Similares

- Spermidine

- Spermine

- Putrescine

- N(1)-Acetylspermidine

Actividad Biológica

N(1)-Acetylnorspermidine is a polyamine derivative that has garnered attention due to its biological significance, particularly in microbial physiology. This compound, a modified form of norspermidine, plays essential roles in various cellular processes, including growth regulation, biofilm formation, and signal transduction in bacteria.

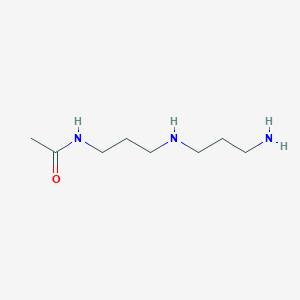

Chemical Structure

This compound can be represented by the formula:

Its structure consists of an acetamido group attached to a norspermidine backbone, which is critical for its biological functions.

1. Role in Bacterial Growth and Development

Research indicates that this compound is present in several bacterial species, including Vibrio parahaemolyticus and Vibrio cholerae. It is involved in regulating growth and biofilm formation. For instance, studies have shown that norspermidine and its derivatives can influence the biofilm formation process through interactions with specific signaling pathways.

| Bacterial Species | Presence of this compound | Effect on Biofilm Formation |

|---|---|---|

| Vibrio cholerae | Detected | Regulates biofilm formation |

| Vibrio parahaemolyticus | Detected | Influences growth dynamics |

| Campylobacter jejuni | Not detected | Polyamine-independent growth |

2. Signal Transduction

This compound acts as a signaling molecule that modulates various physiological responses in bacteria. In Vibrio cholerae, it has been shown to interact with the c-di-GMP signaling pathway, which is crucial for biofilm development and virulence factor expression . The presence of this polyamine derivative can alter gene expression profiles related to stress responses and environmental adaptation.

3. Polyamine Synthesis Pathways

The biosynthesis of this compound involves several enzymatic steps. It is synthesized from norspermidine through the action of specific acetyltransferases. Research has revealed that different bacterial species utilize distinct pathways for the synthesis of polyamines, including this compound, highlighting the evolutionary diversity in metabolic strategies among microbes .

Case Study: Biofilm Formation in Vibrio cholerae

A study investigating the role of polyamines in biofilm formation found that exogenous addition of norspermidine led to increased biofilm density in Vibrio cholerae. The study concluded that NspS, a periplasmic solute-binding protein, mediates the signal transduction pathway influenced by norspermidine, thereby enhancing biofilm formation .

Research Findings

- Polyamine Transport : Contrary to expectations, recent findings suggest that while polyamines like this compound are crucial for growth and biofilm formation, they are not necessarily transported into cells but rather function as signaling molecules within the periplasmic space .

- Inhibition of Planktonic Growth : High concentrations of this compound can inhibit planktonic growth in certain bacterial strains, demonstrating a dual role where it promotes biofilm formation while simultaneously regulating growth under specific conditions .

Propiedades

IUPAC Name |

N-[3-(3-aminopropylamino)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-8(12)11-7-3-6-10-5-2-4-9/h10H,2-7,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCGLAKRWLZACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949516 | |

| Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-22-5, 26696-56-0 | |

| Record name | N(1)-Acetylnorspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3-[(3-aminopropyl)amino]propyl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.